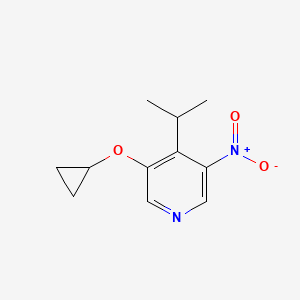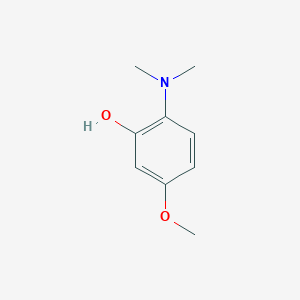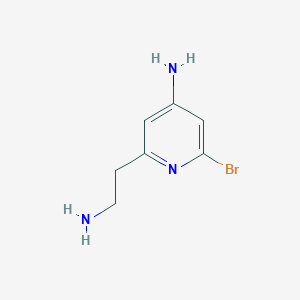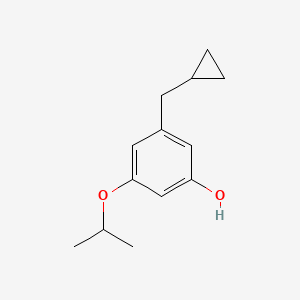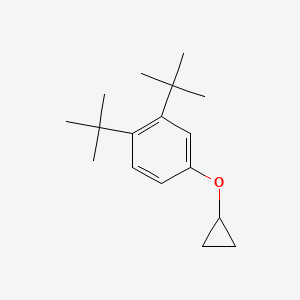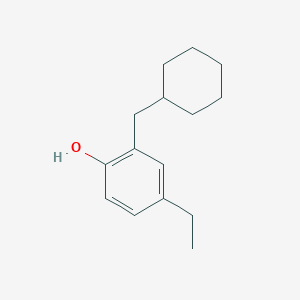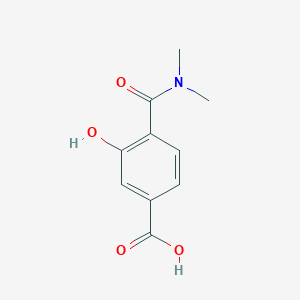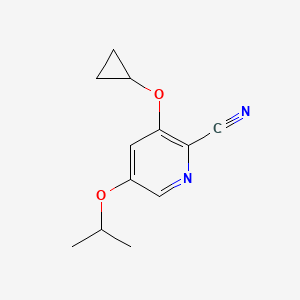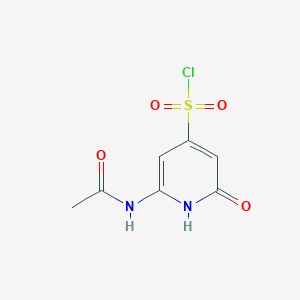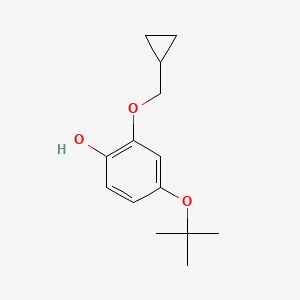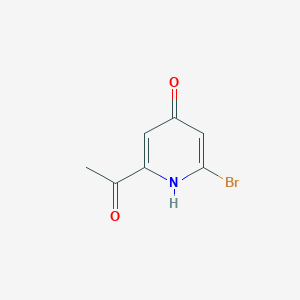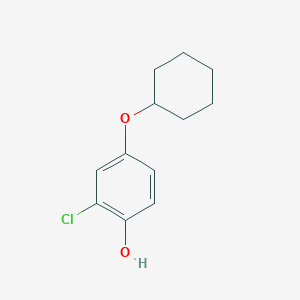
2-Chloro-4-(cyclohexyloxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(cyclohexyloxy)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group at the second position and a cyclohexyloxy group at the fourth position on the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(cyclohexyloxy)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with cyclohexanol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically requires heating to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used in the presence of a base, such as sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-Chloro-4-(cyclohexyloxy)phenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has been shown to exhibit activity against certain bacterial strains, making it a candidate for the development of new antimicrobial agents.
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are explored for their ability to modulate biological pathways and target specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, such as coatings, adhesives, and polymers. Its unique chemical properties contribute to the performance and stability of these products.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(cyclohexyloxy)phenol involves its interaction with cellular components. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. The chloro group can participate in halogen bonding, further influencing molecular interactions. These interactions can disrupt cellular processes, leading to antimicrobial effects or modulation of biological pathways.
Comparación Con Compuestos Similares
2-Chloro-4-methoxyphenol: Similar structure but with a methoxy group instead of a cyclohexyloxy group.
2-Chloro-4-ethoxyphenol: Similar structure but with an ethoxy group instead of a cyclohexyloxy group.
2-Chloro-4-(tert-butyl)phenol: Similar structure but with a tert-butyl group instead of a cyclohexyloxy group.
Uniqueness: 2-Chloro-4-(cyclohexyloxy)phenol is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H15ClO2 |
|---|---|
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
2-chloro-4-cyclohexyloxyphenol |
InChI |
InChI=1S/C12H15ClO2/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h6-9,14H,1-5H2 |
Clave InChI |
IKQGBZJSODJVND-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC2=CC(=C(C=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


